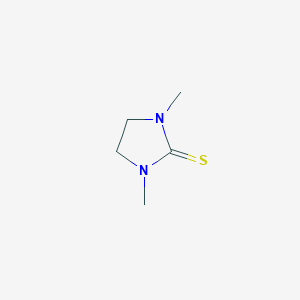

1,3-dimethylimidazolidine-2-thione

Descripción

Historical Trajectories and Evolution of Research on Cyclic Thiourea (B124793) Frameworks

The journey of cyclic thioureas in the realm of chemistry is a fascinating narrative of discovery and evolving applications. Thiourea itself, the simplest thiocarbamide, has been a cornerstone in organic synthesis for over a century, serving as a precursor to a vast array of heterocyclic compounds. The exploration into cyclic analogues, where the thiourea moiety is incorporated into a ring system, opened up new avenues in stereochemistry and coordination chemistry.

Initially, research into cyclic thioureas was driven by the desire to understand the fundamental principles of their structure, bonding, and reactivity. Early studies focused on the synthesis of these compounds, often through the reaction of diamines with carbon disulfide or its derivatives. These investigations laid the groundwork for understanding the tautomeric equilibria in these systems, particularly the thione-thiol tautomerism.

Over the decades, the focus of research has shifted towards harnessing the unique properties of cyclic thioureas for practical applications. Their ability to act as potent ligands for a variety of metal ions has been extensively explored, leading to the development of novel coordination complexes with interesting catalytic and material properties. Furthermore, the biological activities of various substituted cyclic thioureas have been a significant driver of research, with many derivatives showing promise as antimicrobial and anticancer agents. The continuous development of sophisticated analytical techniques, such as X-ray crystallography and NMR spectroscopy, has been instrumental in elucidating the intricate structural details and dynamic behavior of these fascinating molecules, further fueling their exploration in modern chemical research.

Positional Significance of the Imidazolidine-2-thione Scaffold in Contemporary Organic and Inorganic Chemistry

The imidazolidine-2-thione scaffold, the core structure of 1,3-dimethylimidazolidine-2-thione, holds a position of considerable importance in both contemporary organic and inorganic chemistry. Its significance stems from a combination of its structural features, reactivity, and the diverse applications of its derivatives.

In the field of organic synthesis , the imidazolidine-2-thione moiety serves as a versatile building block for the construction of more complex molecular architectures. The nitrogen atoms within the ring can be readily functionalized, allowing for the introduction of various substituents that can modulate the compound's properties. The thione group itself can participate in a range of chemical transformations, including alkylation, oxidation, and desulfurization reactions. This reactivity has been exploited in the synthesis of a variety of heterocyclic compounds and has found application in the development of chiral auxiliaries for asymmetric synthesis.

From an inorganic chemistry perspective, the imidazolidine-2-thione scaffold is highly valued for its excellent coordination properties. The sulfur atom of the thione group and the nitrogen atoms of the imidazolidine (B613845) ring can act as donor atoms, enabling the formation of stable complexes with a wide range of transition metals. This has led to the development of a rich coordination chemistry, with imidazolidine-2-thione and its derivatives being employed as ligands in catalysis, materials science, and bioinorganic chemistry. The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the nitrogen atoms makes the imidazolidine-2-thione scaffold a highly adaptable platform for the design of metal complexes with specific functions. For instance, complexes bearing this scaffold have been investigated for their catalytic activity in various organic transformations and as potential therapeutic agents.

Detailed Research Findings

The following tables provide a summary of the available physical, chemical, and structural data for this compound and its related compounds.

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10N2S | nih.govmdpi.com |

| Molecular Weight | 130.21 g/mol | nih.gov |

| CAS Number | 13461-16-0 | wikipedia.org |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

|---|---|---|

| ¹H NMR | Specific chemical shift data not explicitly available in search results. General studies on related compounds have been performed. | mdpi.com |

| ¹³C NMR | Specific chemical shift data not explicitly available in search results. General studies on related compounds have been performed. | researchgate.netmdpi.com |

| Mass Spectrometry | Data available for the unsaturated analog, 1,3-dimethylimidazole-2(3H)-thione. | baidu1y.com |

Crystallographic Data of this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Data not available in detail. A record exists in the Crystallography Open Database (COD ID: 2011387). | nih.gov |

| Space Group | Data not available in detail. | |

| Unit Cell Dimensions | Data not available in detail. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dimethylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHIXFCITOCVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158825 | |

| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13461-16-0 | |

| Record name | 1,3-Dimethyl-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13461-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dimethylimidazolidine 2 Thione

Established Synthetic Pathways and Methodological Refinements

Traditional synthetic routes to 1,3-dimethylimidazolidine-2-thione have been well-established, primarily involving cyclization reactions and the thionation of existing heterocyclic rings. These methods have undergone refinements to improve yields and simplify procedures.

Cyclization Reactions from N,N'-Dimethylethylenediamine and Carbon Disulfide Precursors

The most direct and fundamental synthesis of this compound involves the cyclization reaction between N,N'-dimethylethylenediamine and a thiocarbonyl source, most commonly carbon disulfide. This method is a cornerstone for preparing cyclic thioureas. orgsyn.orgresearchgate.net The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) salt, which then undergoes an intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the stable five-membered imidazolidine-2-thione ring. beilstein-journals.org

The general mechanism involves the nucleophilic attack of the amine groups of N,N'-dimethylethylenediamine on the electrophilic carbon of carbon disulfide. researchgate.net This is typically performed in a solvent such as aqueous alcohol. orgsyn.org The reaction is often facilitated by heat, which is essential to drive the conversion of the intermediate thiocarbamic acid to the final cyclic product. orgsyn.org In some procedures, the addition of an acid, like hydrochloric acid, can be beneficial for the final cyclization step. orgsyn.org

This pathway is considered a practical and atom-economic method for producing alkylene thioureas. orgsyn.orgorganic-chemistry.org

Thionation Strategies for Imidazolidine (B613845) Rings

An alternative and widely used strategy for synthesizing this compound is the thionation of its corresponding oxygen analogue, 1,3-dimethylimidazolidin-2-one. This transformation involves the direct conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S).

The most common and effective reagent for this purpose is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.gov Lawesson's Reagent is known for being a mild and versatile thionating agent, often providing higher yields and requiring less harsh conditions than alternatives like phosphorus pentasulfide. organic-chemistry.orgmdpi.com The reaction is typically carried out by refluxing the 1,3-dimethylimidazolidin-2-one with Lawesson's Reagent in an anhydrous solvent such as toluene (B28343) or xylene. mdpi.com

The mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thiourea (B124793). organic-chemistry.orgnih.gov The precursor, 1,3-dimethylimidazolidin-2-one, can be synthesized from N,N'-dimethylethylenediamine using carbonylation agents like phosgene (B1210022) or by the methylation of 2-imidazolidinone. google.com

| Precursor | Reagent | Solvent | Conditions | Product | Ref. |

| 1,3-Dimethylimidazolidin-2-one | Lawesson's Reagent | Toluene | Reflux | This compound | organic-chemistry.orgnih.gov |

| Amides (general) | Lawesson's Reagent | Toluene/Xylene | Heat/Microwave | Thioamides | mdpi.comorganic-chemistry.org |

One-Pot Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, reduced waste, and operational simplicity. bohrium.commdpi.com While a specific MCR for this compound is not extensively documented, the principles of MCRs can be applied to its synthesis.

A hypothetical one-pot synthesis would involve combining N,N'-dimethylethylenediamine, carbon disulfide, and a base or catalyst in a single reaction vessel. Such an approach avoids the isolation of intermediates, thereby saving time and resources. Multicomponent polymerizations involving diamines and carbon disulfide have been successfully developed, demonstrating the feasibility of this strategy for creating thiourea linkages in a single step. bohrium.com The reaction of an amine, carbon disulfide, and an oxidant in water has also been reported as a one-pot method for synthesizing thioureas. researchgate.net These approaches highlight the potential for developing a streamlined, one-pot synthesis for this compound.

Green Chemistry Innovations in this compound Synthesis

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic methods. These innovations aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of thioureas is the development of solvent-free reaction conditions. researchgate.net These methods not only reduce environmental pollution but can also lead to shorter reaction times and simpler workup procedures.

One such technique is the use of grinding, where solid reactants are mixed and ground together mechanically. researchgate.netnih.gov The synthesis of unsymmetrical thioureas has been achieved with high efficiency by reacting dithiocarbamates with amines under solvent-free conditions at elevated temperatures (60 °C). researchgate.net This catalyst-free method offers high yields and short reaction times. researchgate.net Microwave-assisted synthesis is another solvent-free approach that has been successfully applied to the preparation of diarylthioureas, demonstrating rapid and quantitative transformations. researchgate.net These solvent-free protocols are highly applicable to the synthesis of this compound, offering a greener alternative to traditional solution-phase methods.

Mechanochemical Activation Techniques

Mechanochemistry, the use of mechanical energy (e.g., from ball milling or grinding) to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.govnih.gov This approach enables quantitative synthesis of thioureas without the need for bulk solvents, often reducing reaction times and by-product formation. researchgate.netnih.gov

Directed Synthesis of Specific this compound Derivatives and Analogues

The strategic synthesis of derivatives and analogues of this compound is crucial for exploring their potential applications, including in medicinal chemistry and materials science. Researchers have developed various methodologies to introduce a wide range of functional groups and structural modifications to the core imidazolidine-2-thione scaffold.

A notable approach involves the condensation of a cyclic thiourea, specifically imidazolidine-2-thione, with various acyl chlorides in dimethylacetamide (DMA). d-nb.info This single-step procedure has proven effective for preparing mono-acylated derivatives. d-nb.info The outcome of the reaction, yielding either mono- or di-acylated products, is influenced by the electronic and steric properties of the acylating agent. d-nb.info For instance, the use of (cyclo)alkyl carbonyl chlorides or benzoyl chlorides with electron-withdrawing groups such as halo or nitro groups typically results in the formation of mono-acylated derivatives in moderate to good yields. d-nb.info Conversely, acylating agents like 4-anisoyl chloride, 2-furoyl chloride, and 2-thenoyl chloride can lead to the formation of symmetric di-acylated thioureas. d-nb.info

This method provides a versatile pathway to a variety of mono (cyclo)alkyl carbonyl, benzoyl, and heteroaryl thiourea derivatives. d-nb.info It is particularly valuable for synthesizing mono-acylated imidazolidine-2-thione compounds, which can be challenging to obtain through other methods as the mono-acyl derivatives are often more reactive than the parent thiourea towards further acylation. d-nb.info

Detailed research findings on the synthesis of mono-acylated imidazolidine-2-thione derivatives are presented below:

Table 1: Synthesis of Mono-acylated Imidazolidine-2-thione Derivatives

| Acyl Chloride | Product | Yield (%) |

|---|---|---|

| Cyclopropanecarbonyl chloride | 2a | 55 |

| Cyclohexanecarbonyl chloride | 2b | 60 |

| Benzoyl chloride | 2c | 75 |

| 4-Fluorobenzoyl chloride | 2d | 80 |

| 4-Chlorobenzoyl chloride | 2e | 78 |

| 4-Bromobenzoyl chloride | 2f | 82 |

| 4-Iodobenzoyl chloride | 2g | 70 |

| 4-Nitrobenzoyl chloride | 2h | 65 |

| 2-Nitrobenzoyl chloride | 2j | 45 |

Data sourced from a study on the reactivity of imidazolidine-2-thione with acyl chlorides. d-nb.info

In addition to acylation, other synthetic strategies focus on the modification of related heterocyclic structures to produce analogues of this compound. For example, methodologies have been developed for the synthesis of 1,3-thiazolidine-2-thiones. One such method involves a multicomponent reaction of primary amines, carbon disulfide, and γ-bromocrotonates, which yields thiazolidine-2-thiones in excellent yields through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org Another approach utilizes the reaction of β-amino alcohols with potassium ethylxanthate (B89882) in ethanol. organic-chemistry.org

Furthermore, the synthesis of 1,3-thiazolidine-2-thione derivatives has been achieved by reacting thiazolidine-2-thione with various reagents. For instance, compounds can be synthesized from thiazolidine-2-thione and alkyl or aryl halides using a base like sodium hydroxide, sometimes in the presence of a copper(I) iodide catalyst. nih.gov Another route involves the reaction of thiazolidine-2-thione with triphosgene (B27547) in an anhydrous solvent, followed by the addition of various amines in the presence of a base like triethylamine. nih.gov

The synthesis of imidazo[2,1-b] organic-chemistry.orgorgsyn.orggoogle.comthiadiazines, which are structurally related to this compound, can be achieved under Mannich reaction conditions by reacting 4,5-diphenyl-1H-imidazole-2(3H)-thione with secondary amines and formaldehyde (B43269) in ethanol. researchgate.net

These directed synthetic methodologies provide a robust toolkit for chemists to create a diverse library of this compound derivatives and analogues, enabling further investigation into their chemical properties and potential applications.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethylimidazolidine 2 Thione

Oxidation Reactions and Formation of Thiourea (B124793) S-Oxides

The oxidation of 1,3-dimethylimidazolidine-2-thione primarily targets the sulfur atom, leading to the formation of thiourea S-oxides. However, these reactions are often complicated by further oxidation.

Direct Oxidation Processes and Observed Overoxidation Phenomena

The direct oxidation of this compound can be challenging due to the high susceptibility of the initial products to overoxidation. researchgate.net When subjected to various oxidizing conditions, this compound readily undergoes oxidation. However, the resulting thiourea S-oxides are often labile and can be quickly oxidized further, leading to the formation of desulfurized products. researchgate.net This overoxidation presents a significant hurdle in the isolation of stable thiourea S-oxides through direct oxidation methods.

The course of the oxidation of thioureas, including this compound, is highly dependent on the oxidant used and the reaction conditions. researchgate.net For instance, oxidation with hydrogen peroxide can lead to different products depending on the conditions. researchgate.netthieme-connect.de

Elucidation of Thiourea S-Oxide Formation Mechanisms (e.g., SO Transfer)

To circumvent the challenges of direct oxidation, alternative synthetic routes have been developed. One such method involves the transfer of a sulfur monoxide (SO) group from a donor molecule to a carbene. Research has shown that sterically encumbered N-heterocyclic carbenes, including those derived from imidazoline, can react with a thiirane (B1199164) S-oxide. researchgate.net This reaction proceeds via a concerted SO transfer mechanism, as suggested by both experimental conditions and DFT computations. researchgate.net This approach provides a more controlled pathway to the desired thiourea S-oxides, avoiding the harsh conditions that often lead to overoxidation.

Reactions with External Electrophiles and Halogens

The sulfur atom in this compound also exhibits nucleophilic character, enabling it to react with a variety of electrophiles and halogens.

Thiocarbamoylation and Dithiocarbamate (B8719985) Derivative Formation

The reaction of secondary amines with carbon disulfide is a common method for the formation of dithiocarbamates. wikipedia.org While not a direct reaction of this compound itself, understanding the formation of dithiocarbamates is relevant to its chemistry. Dithiocarbamates can be synthesized through various methods, including one-pot reactions of amines, carbon disulfide, and alkyl halides. organic-chemistry.org The S-acylation of dithiocarbamates with acyl chlorides can also lead to the formation of thioanhydrides. nih.gov

Charge-Transfer (CT) Adduct Formation with Dihalogens

This compound reacts with dihalogens, such as diiodine (I₂), to form 1:1 charge-transfer (CT) complexes. researchgate.netcapes.gov.br These reactions have been studied in solvents like carbon tetrachloride and dichloromethane. capes.gov.br The formation of these adducts is characterized by the appearance of a new, intense peak in the electronic spectrum, known as the charge-transfer band. capes.gov.br In these complexes, the thione acts as an electron donor and the dihalogen as an electron acceptor. The interaction between diiodine and N-donor bases can lead to either charge-transfer adducts or iodine(I) complexes, with the strength of the halogen bond playing a crucial role in determining the product. nih.gov

Reactivity as a Precursor in Heterocyclic Ring Transformations

Extensive investigation of the scientific literature reveals a notable scarcity of documented research on the use of this compound as a direct precursor for the synthesis of other heterocyclic ring systems through ring transformation reactions. While the broader class of heterocyclic thiones is known to participate in various cycloaddition, ring-opening, and rearrangement reactions, specific examples involving the 1,3-dimethylated imidazolidine-2-thione scaffold are not prominently reported.

Research in this area has often focused on related, but structurally distinct, compounds. For instance, studies have explored the reactivity of the unsaturated analogue, 1,3-dimethylimidazole-2-thione, in reactions such as desulfurization and the formation of ylides. Similarly, the reactivity of unsubstituted or monosubstituted imidazolidine-2-thiones has been investigated, particularly in acylation reactions which modify the exocyclic groups rather than transforming the heterocyclic core.

One study on the reaction of N-methyl-imidazolidine-2-thione with copper(I) iodide under aerobic conditions resulted in a C-S bond rupture and the formation of a new C-N bond, leading to the dimeric structure 1-(4,5-dihydro-3-methyl-imidazolidin-2-yl)-3-methyl-imidazolidine-2-thione. researchgate.net However, this transformation involves the coupling of two imidazolidine (B613845) rings rather than the formation of a new heterocyclic system from a single precursor molecule, and it does not specifically utilize the 1,3-dimethylated starting material.

The reactivity of other five-membered heterocyclic thiones, such as thiazolidine-2-thiones, in forming new heterocyclic structures is well-documented. These compounds can be synthesized from various precursors and undergo further transformations. organic-chemistry.org However, direct analogous reactivity for this compound is not readily found in the current body of literature.

Further research is required to fully explore the potential of this compound as a building block in the synthesis of novel heterocyclic compounds through ring transformation pathways. The data presented in the following table is for a related compound, as direct transformations for this compound are not available.

Table 1: Transformation of a Related Imidazolidine-2-thione Derivative

| Reactant | Reagents and Conditions | Product | Reference |

| N-methyl-imidazolidine-2-thione | Copper(I) iodide, Acetonitrile, Aerobic conditions | 1-(4,5-dihydro-3-methyl-imidazolidin-2-yl)-3-methyl-imidazolidine-2-thione | researchgate.net |

Coordination Chemistry of 1,3 Dimethylimidazolidine 2 Thione As a Ligand

Complexation with Transition Metal Ions (e.g., Zinc, Cadmium, Mercury, Copper, Vanadium, Gold)

1,3-Dimethylimidazolidine-2-thione and its analogues readily form complexes with a variety of transition metals. The coordination is predominantly through the sulfur atom, a characteristic feature of thioamides and thioureas.

The synthesis of metal complexes with thione ligands like this compound is typically achieved by direct reaction of the ligand with a metal salt in a suitable solvent. The resulting structure, whether mononuclear or polynuclear, is influenced by factors such as the metal-to-ligand molar ratio, the nature of the metal and its counter-ion, and the reaction conditions.

Mononuclear Complexes: Mononuclear complexes are common, particularly when the ligand-to-metal ratio is high. For instance, the reaction of mercury(II) chloride with two equivalents of 1,3-imidazole-2-thione, a related ligand, yields the mononuclear complex [HgCl₂(C₃H₄N₂S)₂]. researchgate.net Similarly, dichlorobis[1,3-dimethyl-2(3H)-imidazoleselone]zinc(II) is a discrete molecular complex formed from zinc chloride and the selone ligand. researchgate.net These complexes typically feature a central metal ion coordinated to one or more thione ligands and ancillary ligands like halides.

Polynuclear Complexes: Polynuclear structures, including dinuclear and polymeric complexes, can form, often involving bridging ligands. While the methyl groups in this compound prevent N-H deprotonation and subsequent N,S-bridging seen in unsubstituted or monosubstituted analogues, halide or other ancillary ligands can bridge metal centers. For example, dinuclear palladium complexes have been synthesized with related ligands like 1,3-benzimidazolidine-2-thione, where the deprotonated ligand acts as an N,S-bridging unit. nih.govnih.gov In the case of cadmium, polymeric chains can be formed through bridging chloride ions, as seen in catena-poly[[chloridotris(1,3-thiazolidine-2-thione-κS)cadmium(II)]-μ-chlorido]. nih.gov Copper(I) has also been shown to form sulfur-bridged dinuclear complexes with 1-methyl-1,3-imidazoline-2-thione. researchgate.net

The primary coordination mode for this compound is through its sulfur atom, denoted as κS-coordination. The lone pairs on the sulfur atom are readily available for donation to a metal center.

κS-Monodentate Coordination: In the vast majority of its complexes, the ligand acts as a monodentate donor through the exocyclic sulfur atom. This is confirmed by X-ray crystallography and spectroscopic methods. For example, in mercury(II) complexes with related thiones, the ligand is exclusively S-bound. researchgate.netresearchgate.net Similarly, cadmium(II) complexes with 1,3-thiazolidine-2-thione show coordination via the sulfur atom. nih.gov The structure of 1,3-dimethylimidazole-2(3H)-thione itself indicates that the C=S double bond has significant single-bond character, which enhances the donor capacity of the sulfur atom. rsc.org

Bridging Coordination: While N,S-bridging is blocked by the methyl groups, the sulfur atom itself can act as a bridging ligand (μ-S) between two metal centers. This is particularly observed in some copper(I) complexes with similar thiones. researchgate.net

The geometry of metal complexes with this compound is determined by the coordination number and electronic preferences of the central metal ion.

Tetrahedral Geometry: This is a common coordination geometry for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). For example, the complex dichlorobis(3-imidazolium-2-thiolato-S)mercury(II), [HgCl₂(C₃H₄N₂S)₂], exhibits a distorted tetrahedral geometry around the mercury atom, which is coordinated to two sulfur atoms and two chlorine atoms. researchgate.net Zinc and cadmium halide complexes with related thiones and selones also frequently adopt a tetrahedral arrangement. researchgate.netorientjchem.org

Square Planar and Octahedral Geometries: These geometries are more typical for transition metals like Cu(II) and Ni(II). Copper(II) complexes with N-(2-pyridyl)imidazolidin-2-thiones can adopt five-coordinate, square-pyramidal geometries. mdpi.com In some cases, copper(II) can form six-coordinate octahedral complexes with related ligands. researchgate.net

Linear and Trigonal Planar Geometries: These are often found for d¹⁰ ions like Cu(I) and Au(I), although they are less common than tetrahedral arrangements.

Table 1: Selected Metal Complexes of this compound Analogues and Their Structural Features

| Metal Ion | Ligand | Complex Formula | Geometry | Coordination Mode |

| Mercury(II) | 1,3-Imidazole-2-thione | [HgCl₂(C₃H₄N₂S)₂] researchgate.net | Distorted Tetrahedral | κS-monodentate researchgate.net |

| Cadmium(II) | 1,3-Thiazolidine-2-thione | [CdCl₂(C₃H₅NS₂)₃]n nih.gov | Distorted Octahedral | κS-monodentate nih.gov |

| Palladium(II) | 1,3-Imidazoline-2-thione | [Pd₂(μ-N,S-imtH)₂(CN)₂(PPh₃)₂] nih.gov | Square Planar | N,S-bridging nih.govnih.gov |

| Copper(I) | 1-Methyl-1,3-imidazoline-2-thione | [Cu₂I₂(μ-S-mimzSH)₂(η¹-S-mimzSH)₂] researchgate.net | Tetrahedral | κS-monodentate & μ-S-bridging researchgate.net |

| Zinc(II) | 1,3-Dimethyl-2(3H)-imidazoleselone | [ZnCl₂(C₅H₈N₂Se)₂] researchgate.net | Tetrahedral | κSe-monodentate researchgate.net |

Ligand Design and the Influence of Substituents on Coordination Behavior

The substituents on the imidazolidine-2-thione ring system significantly influence the ligand's coordination properties. In the case of this compound, the two methyl groups have a profound impact compared to the parent 1,3-imidazolidine-2-thione.

The key influence of the N-methyl substituents is the preclusion of N-H acidity. In unsubstituted or N-monosubstituted thiones, the N-H proton can be removed, allowing the nitrogen atom to participate in coordination. This leads to the formation of anionic ligands that can act as bidentate, N,S-chelating or N,S-bridging units, facilitating the assembly of polynuclear structures. nih.govnih.gov Since this compound lacks these acidic protons, it is restricted to coordinating as a neutral, monodentate S-donor ligand. This generally leads to the formation of simpler, mononuclear complexes unless bridging is facilitated by other ligands in the coordination sphere.

Comparative Coordination Studies with Chalcogen Analogues (e.g., 1,3-Dimethylimidazolidine-2-selone)

Replacing the sulfur atom in this compound with a heavier chalcogen like selenium results in 1,3-dimethylimidazolidine-2-selone. This substitution has a predictable effect on the coordination chemistry based on Hard and Soft Acid and Base (HSAB) theory.

Selenium is a softer donor atom than sulfur. Consequently, selone ligands like 1,3-dimethylimidazolidine-2-selone are expected to form more stable complexes with soft metal ions such as Hg(II), Pd(II), and Au(I). Comparative studies show that the coordination modes are generally analogous. For example, dichlorobis[1,3-dimethyl-2(3H)-imidazoleselone]zinc(II) was synthesized and shown to have a tetrahedral coordination geometry with the selone ligand binding through the selenium atom (κSe-coordination), entirely analogous to the thione counterpart. researchgate.net

Electrochemical studies on complexes with analogous thione and selone ligands have shown that the redox properties of the ligands are influenced by the coordinated metal ion. researchgate.net The subtle differences in bond lengths and angles between metal-sulfur and metal-selenium bonds, as determined by X-ray crystallography, provide quantitative insight into the comparative donor strengths and steric profiles of these chalcogen analogues. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization of 1,3 Dimethylimidazolidine 2 Thione and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy in both solution and solid states offers a powerful, non-destructive method to probe the structural and electronic environment of the nuclei within 1,3-dimethylimidazolidine-2-thione.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are readily assigned. In the ¹H NMR spectrum, the methyl protons (N-CH₃) typically appear as a singlet, while the methylene (B1212753) protons (CH₂) of the imidazolidine (B613845) ring also produce a singlet.

The ¹³C NMR spectrum provides further structural confirmation. The thione carbon (C=S) is the most deshielded, appearing at a characteristic downfield chemical shift. The methylene carbons of the ring and the methyl carbons attached to the nitrogen atoms appear at more upfield positions.

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H (N-CH₃) | ~2.7-3.0 | CDCl₃ |

| ¹H (CH₂) | ~3.3-3.6 | CDCl₃ |

| ¹³C (C=S) | ~181-183 | CDCl₃ |

| ¹³C (CH₂) | ~48-50 | CDCl₃ |

| ¹³C (N-CH₃) | ~32-34 | CDCl₃ |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in providing unambiguous assignments of the ¹H and ¹³C NMR spectra.

HSQC: This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-CH₃ groups to the corresponding ¹³C signal, and another cross-peak linking the ¹H signal of the CH₂ groups to their respective ¹³C signal.

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, an HMBC experiment would show a correlation between the methyl protons (N-CH₃) and the thione carbon (C=S), confirming their proximity within the molecular framework. It would also show correlations between the methylene protons and the neighboring methyl carbons.

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound in the solid phase. By analyzing the spinning sidebands in a magic-angle spinning (MAS) experiment, the principal components of the chemical shift tensor can be determined, offering a more detailed picture of the electronic environment around the carbon nuclei, particularly the thione carbon. researchgate.net

Furthermore, ssNMR can be used to investigate the potential for tautomerism. While the thione form is generally dominant, ssNMR studies on the parent compound, imidazolidine-2-thione, have shown some evidence for the presence of the thiol tautomer in the solid state. researchgate.net Molecular computations on N-methyl derivatives also allow for the comparison of the relative energies of different tautomers. researchgate.netresearchgate.net

The introduction of substituents on the imidazolidine-2-thione ring can significantly influence the NMR chemical shifts. For instance, the introduction of an alkyl group at the nitrogen position generally leads to an upfield shift of the ring carbon signals due to the inductive effect of the alkyl group. mdpi.com Conversely, the presence of electron-withdrawing groups would be expected to cause a downfield shift. The study of these substituent effects provides a deeper understanding of the electronic structure and transmission of electronic effects through the heterocyclic ring.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound and its complexes at the atomic level.

X-ray crystallographic studies of this compound reveal a nearly planar five-membered ring. rsc.org The molecule often possesses a high degree of symmetry in the crystalline state. rsc.org The C-S bond length and the bond lengths within the ring indicate that the thione form is the major contributor to the resonance hybrid. rsc.org

Characterization of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H···X Interactions

The supramolecular architecture of compounds containing this compound and related structures is often governed by a network of non-covalent interactions. While this compound itself lacks traditional hydrogen bond donors, its derivatives and complexes participate in various intermolecular forces.

Hydrogen Bonding: In related imidazolidine-2-thione derivatives that possess N-H or O-H functionalities, hydrogen bonding plays a crucial role in their crystal packing. For instance, in some thiohydantoin derivatives, which share a similar heterocyclic core, hydrogen-bonded dimers and one-dimensional chains are observed. dntb.gov.ua Similarly, in the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N-H···S hydrogen bonds link molecules into pseudocentrosymmetric dimers, contributing significantly to the stabilization of the crystal structure. nih.gov In studies of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the formation of intramolecular hydrogen bonds has been identified. mdpi.com

C-H···X Interactions (X = S, O, π): Weak C-H···X interactions are also prevalent and contribute to the stability of the crystal packing. In certain copper(I) and silver(I) coordination polymers involving a flexible dithione ligand related to this compound, adjacent one-dimensional chains are interconnected by intermolecular C-H···S interactions, leading to the formation of a two-dimensional network structure. researchgate.net Additionally, weak C-H···π interactions have been noted in the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, further demonstrating the importance of these weaker interactions in the solid-state assembly. nih.gov

These non-covalent interactions are critical in determining the molecular conformation and packing in the solid state, which in turn influences the material's physical properties.

Detailed Geometrical Parameters of Coordination Environments in Metal Complexes

The thione sulfur atom of this compound and its derivatives is a soft donor, readily coordinating to various metal centers. The resulting coordination geometries are influenced by the nature of the metal ion, the other ligands present, and the stoichiometry of the complex.

In a study of copper(I) and silver(I) coordination polymers with a flexible dithione ligand, distinct coordination environments were observed. researchgate.net For the copper(I) complex, the copper atom exhibits a distorted trigonal planar geometry with a CuS₂N coordination environment. researchgate.net In contrast, the silver(I) complex features silver atoms in a tetrahedral AgS₄ geometry, forming four-membered Ag₂S₂ rings. researchgate.net

The bond lengths and angles within these coordination spheres provide valuable insight into the nature of the metal-ligand bonding. Generally, metal-sulfur bond lengths are dependent on the metal's oxidation state and coordination number. For instance, an analysis of metal-ligand bond lengths from the Cambridge Structural Database (CSD) indicates that anionic ligands typically form shorter bonds with metals compared to their neutral counterparts. chalmers.se

The table below presents selected geometrical parameters for metal complexes containing related thione ligands, illustrating the range of observed bond lengths and coordination geometries.

| Complex | Metal Center | Coordination Geometry | M-S Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|---|

| [Cu(SCN)(µ-L)]n (L = 1,1'-(1,4-butanediyl)bis(1,3-dihydro-3-methyl-1H-imidazole-2-thione)) | Cu(I) | Distorted trigonal planar | - | - | - |

| {Ag(µ₂-L)}n (L = 1,1'-(1,4-butanediyl)bis(1,3-dihydro-3-methyl-1H-imidazole-2-thione)) | Ag(I) | Tetrahedral | - | - | - |

| {(BDIMes)CuAl(BDIDip)} | Cu(I), Al(III) | - | - | Cu-Al = 2.3010(6) | - |

| {(BDIMes)CuGa(BDIDip)} | Cu(I), Ga(III) | - | - | Cu-Ga = 2.2916(5) | - |

Data for specific bond lengths and angles for this compound complexes were not available in the provided search results. The table includes data for related structures to illustrate typical coordination environments.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Diagnostic Functional Group Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the characteristic functional groups within this compound and its complexes. The vibrational spectra provide a molecular fingerprint, allowing for structural elucidation and the study of intermolecular interactions.

The infrared spectrum of the related imidazolidine-2-thione has been examined, with key absorptions below 600 cm⁻¹ attributed to the C=S group. rsc.org The assignment of principal bands is often aided by isotopic substitution (e.g., N-deuteration) and by comparing the spectra of the free ligand with its metal complexes. rsc.org

For the analogous compound 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), where the sulfur is replaced by oxygen, the C=O stretching vibration is a prominent feature in the Raman spectrum, appearing around 1688 cm⁻¹. researchgate.netresearchgate.net Shifts in this band upon interaction with other molecules, such as in a CCl₄ mixture, indicate changes in the intermolecular forces and equilibria between monomers and dimers. researchgate.netresearchgate.net

The table below summarizes key vibrational frequencies for this compound and related compounds.

| Compound | Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Imidazolidine-2-thione | ν(C=S) | < 600 | - | rsc.org |

| 1,3-Dimethyl-2-imidazolidinone | ν(C=O) | - | 1688 | researchgate.netresearchgate.net |

| 1,3,4-Thiadiazolidine-2,5-dithione | - | 4000-400 | 4000-50 | nih.gov |

Detailed FT-IR and FT-Raman data for this compound were not explicitly found in the search results. The table presents data from closely related structures.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 130.21 g/mol . nih.gov

The electron ionization (EI) mass spectrum of the related compound 1,3-dimethylimidazole-2(3H)-thione (molecular weight 128.195 g/mol ) is available in the NIST WebBook, providing a reference for the fragmentation of a similar five-membered heterocyclic thione. nist.gov

In the mass spectrometry of thione compounds, fragmentation often involves the cleavage of the heterocyclic ring and the loss of side chains. For pyrimidinethiones, which contain a six-membered ring, the pyrimidinethione moiety is often stable, and fragmentation is initiated by the elimination of functional groups from the side chains. sapub.org The presence of sulfur isotopes (³⁴S) can lead to the observation of an M+2 peak in the mass spectrum, which is a characteristic feature of sulfur-containing compounds. sapub.org

The table below summarizes the key mass spectrometric data for this compound and a related compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Peaks (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₅H₁₀N₂S | 130.21 | - | nih.gov |

| 1,3-Dimethylimidazole-2(3H)-thione | C₅H₈N₂S | 128.20 | - | nist.gov |

Specific fragmentation data for this compound were not available in the search results. The table provides molecular information and references to mass spectra of related compounds.

Computational Chemistry and Theoretical Studies of 1,3 Dimethylimidazolidine 2 Thione

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to model compounds similar to 1,3-dimethylimidazolidine-2-thione.

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the five-membered ring is not perfectly flat. Computational studies on its direct oxygen analog, DMI, have shown that the molecule adopts a non-planar "twist" conformation with C2 symmetry as its most stable form. researchgate.netresearchgate.net A planar structure represents a transition state between two equivalent twist conformers. researchgate.net

Geometry optimization using DFT would yield precise bond lengths and angles. Based on data from related structures, the key bond lengths can be estimated. The C=S double bond is expected to be a major feature, though its length may be slightly elongated due to resonance with the nitrogen lone pairs.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C=S | ~1.68 - 1.71 | |

| C-N | ~1.35 - 1.38 | |

| N-CH₃ | ~1.46 | |

| N-CH₂ | ~1.47 | |

| CH₂-CH₂ | ~1.54 | |

| **Bond Angles (°) ** | ||

| N-C-N | ~108 - 110 | |

| N-C=S | ~125 - 126 | |

| C-N-CH₃ | ~120 - 122 | |

| C-N-CH₂ | ~112 - 114 |

Note: These values are estimations derived from computational data on analogous heterocyclic thiones and imidazolidinones.

The electronic structure is characterized by the distribution of electron density. The sulfur atom, being highly polarizable, and the nitrogen atoms are regions of high electron density, while the methyl and methylene (B1212753) protons are more electropositive.

Computational models can elucidate reaction pathways such as decomposition, oxidation, or complexation. For example, in the study of a catalyzed hydroamination of an alkenyl thiourea (B124793), DFT calculations were used to explore the hydrogen bonding interactions between the catalyst and the thiourea moiety, revealing crucial details about the reaction's reactivity and stereoselectivity. rsc.org This demonstrates how these methods could be applied to understand how this compound might act as a ligand or reactant.

DFT calculations are highly effective at predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts. Studies on a closely related derivative, 4,5-dihydroxy-1,3-dimethylimidazolidine-2-thione, provide excellent reference points. mdpi.com The calculations for this derivative showed that the thione carbon (C=S) has a characteristic chemical shift of around 181 ppm, and the methyl (CH₃) carbons appear around 31 ppm. mdpi.com These values are expected to be very similar for this compound.

Vibrational Frequencies: Theoretical frequency calculations predict the positions and intensities of bands in infrared (IR) and Raman spectra. A detailed computational analysis of DMI has provided a confident assignment of its vibrational spectra. researchgate.net By analogy, the spectrum of this compound would be dominated by a strong C=S stretching vibration, which is expected to appear at a lower frequency than the C=O stretch (around 1688 cm⁻¹) of DMI. Other key vibrations would include C-N stretching and various bending and rocking modes of the methyl and methylene groups.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Group | Predicted Value | Source/Analogy |

| ¹³C NMR Chemical Shift (ppm) | |||

| C=S | ~181 | 4,5-dihydroxy derivative mdpi.com | |

| -CH₃ | ~31 | 4,5-dihydroxy derivative mdpi.com | |

| -CH₂- | ~45-50 | General estimate | |

| Key Vibrational Frequencies (cm⁻¹) | |||

| C=S stretch | ~1200-1300 | General range for thiones | |

| C-N stretch | ~1400-1500 | DMI analogue researchgate.net | |

| CH₂/CH₃ deformations | ~1350-1450 | DMI analogue researchgate.net |

Thermochemical calculations are used to determine the relative stabilities of different isomers or conformers. For this compound, the primary conformational equilibrium is between the non-planar twist forms. In the case of the DMI analogue, the planar transition state was found to be 1.5–4.24 kcal/mol higher in energy than the stable twist conformer, indicating a low barrier for ring inversion. researchgate.net Similar calculations for the thione derivative would confirm the energetic preference for the non-planar structure. Furthermore, quantum chemical calculations on substituted derivatives have been used to establish the relative stability of cis and trans isomers, showing that intramolecular interactions can significantly influence which isomer has the lower molecular energy. mdpi.com

Molecular Orbital Theory for Electronic Structure and Bonding Analysis

Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy and character of the HOMO and LUMO are crucial for understanding a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and nitrogen atoms. It represents the molecule's ability to donate electrons, making these sites susceptible to electrophilic attack.

LUMO: The LUMO is likely to be a π* antibonding orbital associated with the C=S double bond. Its energy indicates the molecule's ability to accept electrons, making the thiocarbonyl carbon a site for nucleophilic attack.

The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. Computational studies on the DMI analogue have used advanced methods to predict vertical ionization energies and interpret the outer-valence HOMOs, providing a deep understanding of its electronic structure. researchgate.net

In-depth Investigation of Tautomerism and Energetic Preferences

This compound can theoretically exist in a tautomeric equilibrium with its thiol form, 2-mercapto-1,3-dimethyl-4,5-dihydro-1H-imidazolium. This involves the migration of a proton from an adjacent carbon to the sulfur atom, creating a C=N double bond within the ring and an S-H group.

However, computational studies on a wide variety of related heterocyclic thiones, such as 1,2,4-triazole-3-thiones, have consistently shown that the thione tautomer is significantly more stable than the thiol form in the gas phase. nih.govresearchgate.net The energy difference is often substantial, indicating that the equilibrium lies heavily in favor of the thione structure. These findings are supported by both experimental and theoretical results for other thione-containing systems, which confirm the predominance of the thione tautomer in both solid and solution phases. researchgate.net Therefore, it is predicted with high confidence that this compound exists almost exclusively in the thione form under normal conditions.

Modeling of Intermolecular Interactions (e.g., Charge-Transfer Complexes, Hydrogen Bonds)

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the supramolecular chemistry of this compound. While dedicated computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available research, insights can be drawn from theoretical analyses of structurally related compounds, such as its non-methylated parent, 2-imidazolidinethione, and other heterocyclic thiones. These studies allow for predictions regarding the nature and strength of potential charge-transfer complexes and hydrogen bonds involving this compound.

The primary sites for intermolecular interactions in this compound are the sulfur atom of the thiourea group, which can act as a hydrogen bond acceptor, and the heterocyclic ring system, which can participate in various interactions. The nitrogen atoms are sterically hindered by the methyl groups, which also preclude them from acting as hydrogen bond donors, a role they can play in the parent compound, 2-imidazolidinethione.

Hydrogen Bonding

In contrast to its parent compound, 2-imidazolidinethione, which has N-H groups that can act as hydrogen bond donors, this compound lacks this capability. However, the sulfur atom retains its capacity as a hydrogen bond acceptor. Computational studies on related benzimidazole-2-thiones have shown the formation of intermolecular N-H···S hydrogen bonds that link molecules into dimers. nih.gov For this compound, analogous hydrogen bonds could be formed with suitable donor molecules, such as water or alcohols.

Theoretical investigations into the hydrogen-bonding interactions of the parent molecule, 2-imidazolidinethione (also known as ethylenethiourea), with guanine (B1146940) have been performed using density functional theory (DFT) at the 6-31+G(d,p) level. stenutz.eu These studies indicate that the thione can interact with the N(3) atom of guanine in the minor groove of DNA. stenutz.eu While the methylation in this compound would alter the electronic and steric properties, the fundamental ability of the sulfur atom to accept hydrogen bonds remains.

The interaction of water with the oxygen analogue, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), has been studied computationally, revealing that water can act as a catalyst by forming a proton exchange bridge. nih.gov This suggests that water molecules can form strong hydrogen bonds with the carbonyl group, and by extension, similar interactions would be expected with the thiocarbonyl group of this compound.

Charge-Transfer Complexes

Charge-transfer complexes are another important class of intermolecular interactions for sulfur-containing heterocyclic compounds. These complexes involve the transfer of electron density from an electron-donating molecule to an electron-accepting molecule. The π-system of the imidazolidine (B613845) ring and the lone pairs on the sulfur atom can allow this compound to act as an electron donor in the presence of suitable electron acceptors.

While specific studies on charge-transfer complexes of this compound are scarce, research on other dithiazolyl derivatives forming charge-transfer complexes with tetracyanoquinodimethane (TCNQ), a strong electron acceptor, has been reported. rsc.org These findings suggest that heterocyclic thiones are capable of forming such complexes.

Theoretical studies on imidazolium-based ionic liquids, which share the five-membered heterocyclic ring structure, have analyzed the intermolecular forces. Although these systems are charged, the analysis of interaction energies reveals the importance of electrostatic and dispersion forces. For neutral molecules like this compound, similar forces would be at play in the formation of complexes.

The following table summarizes typical intermolecular interaction data from computational studies on related compounds, which can serve as a proxy for understanding the potential interactions of this compound.

| Interacting System | Computational Method | Interaction Type | Key Findings |

| 2-Imidazolidinethione-Guanine | DFT (6-31+G(d,p)) | Hydrogen Bonding | Interaction with N(3) of guanine is suggested. stenutz.eu |

| 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | X-ray Diffraction | N-H···S Hydrogen Bonding | Molecules form pseudocentrosymmetric dimers via N-H···S bonds. nih.gov |

| Imidazolium cation-Anion | MP2/6-311G** | Ion-Pair Interaction | The dominant interaction is charge-charge attraction, with the distance between the ring and the anion being the primary factor. |

It is important to note that the presence of methyl groups on the nitrogen atoms in this compound will influence its intermolecular interactions compared to its non-methylated counterparts due to steric hindrance and altered electronic properties. Future dedicated computational studies are necessary to fully elucidate the specific characteristics of its charge-transfer complexes and hydrogen bonding capabilities.

Synthesis and Characterization of Advanced 1,3 Dimethylimidazolidine 2 Thione Derivatives and Chalcogen Analogues

Synthesis of N-Substituted Imidazolidine-2-thione Derivatives with Varied Alkyl and Aryl Groups

The synthesis of N-substituted imidazolidine-2-thione derivatives allows for the systematic modification of the compound's properties by introducing a variety of alkyl and aryl groups at the nitrogen atoms. These substitutions can significantly influence the electronic and steric characteristics of the molecule, impacting its reactivity and potential applications. nih.govnih.govd-nb.info

A common strategy for synthesizing these derivatives involves the reaction of N,N'-disubstituted ethylenediamines with a thiocarbonyl source. For instance, the condensation of N,N'-dialkylethylenediamines or N,N'-diarylethylenediamines with carbon disulfide (CS2) provides a direct route to the corresponding 1,3-disubstituted imidazolidine-2-thiones. scialert.net The choice of solvent and reaction conditions can be optimized to improve yields and purity.

Another approach involves the acylation of imidazolidine-2-thione. The reaction with various acyl chlorides in the presence of a suitable base can lead to mono- or di-acylated products. nih.govnih.govd-nb.info The nature of the acyl chloride, whether it contains (cyclo)aliphatic or variously substituted benzoyl and heteroaromatic substructures, has been shown to affect the outcome of the reaction. nih.govd-nb.info For example, the use of (cyclo)alkyl carbonyl chlorides or benzoyl chlorides with electron-withdrawing groups often results in mono-acylated derivatives. d-nb.info In contrast, certain aroyl chlorides can lead to the formation of symmetric di-acylated thioureas. d-nb.info

The synthesis of asymmetric di-acylthioureas has also been explored by reacting a mono-acylated imidazolidine-2-thione with a different acyl chloride. nih.gov This method allows for the introduction of two different acyl groups, further expanding the diversity of accessible derivatives.

Table 1: Examples of N-Substituted Imidazolidine-2-thione Derivatives

Introduction of Functional Groups on the Imidazolidine (B613845) Ring (e.g., Hydroxy-Substituted Derivatives)

The introduction of functional groups directly onto the imidazolidine ring expands the chemical space and potential utility of these derivatives. A notable example is the synthesis of hydroxy-substituted imidazolidine-2-thiones.

One established method involves the acid-catalyzed cyclocondensation of N,N'-disubstituted thioureas with aqueous glyoxal. hacettepe.edu.trresearchgate.net This reaction leads to the formation of N,N'-disubstituted-4,5-dihydroxyimidazolidin-2-thiones. The synthesis of the precursor N,N'-disubstituted thioureas can be achieved through both classical heating and microwave-assisted methods, with the latter often offering advantages in terms of reaction time and efficiency. hacettepe.edu.trresearchgate.net

Another innovative strategy for creating 5-hydroxy-imidazolidine-2-thione derivatives utilizes a domino reaction promoted by an N-heterocyclic carbene (NHC) and a base. rsc.org This process involves the in-situ generation of benzylidenethiourea acceptors from α-sulfonylamines, which are then intercepted by an NHC-activated aldehyde. rsc.org The resulting open-chain aza-benzoin-type adduct undergoes an intramolecular aza-acetalization to yield the desired 5-hydroxy-imidazolidine-2-thione. rsc.org This method has been shown to be effective, producing the target heterocycles in good yields and with high diastereoselectivities. rsc.org

Table 2: Synthesis of Hydroxy-Substituted Imidazolidine-2-thione Derivatives

Exploration of Fused-Ring Analogues (e.g., Benzimidazolidine-2-thione)

Fusing the imidazolidine-2-thione core with other ring systems, such as a benzene (B151609) ring to form benzimidazolidine-2-thione (also known as 2-mercaptobenzimidazole), creates a new class of compounds with distinct properties.

A variety of synthetic routes to benzimidazole-2-thione derivatives have been developed. One method involves the reaction of a macrocyclic aminal with various nucleophiles in the presence of carbon disulfide. nih.gov This approach has been used to synthesize a series of benzimidazole-2-thione derivatives with yields ranging from 15% to 51.4%. nih.gov The reaction is believed to proceed through a dithiocarbamate (B8719985) salt intermediate. nih.gov

Another general method for the N-substitution of benzimidazoline-2-thione utilizes S-tritylation as a protecting group strategy. tandfonline.com This allows for the introduction of alkyl, alkenyl, alkynyl, and acyl groups at the nitrogen atoms. Alkylation and benzylation of 1H-benzo[d]imidazole-2(3H)-thione have also been successfully carried out. mdpi.com Furthermore, a one-pot, solvent-free grinding method has been reported for the synthesis of imidazolidine-2-thiones from benzils and thiourea derivatives in the presence of a strong base, offering an environmentally friendly alternative. scirp.org

Synthesis and Comparative Studies of Chalcogen Analogues (e.g., 1,3-Dimethylimidazolidine-2-selone)

Replacing the sulfur atom in 1,3-dimethylimidazolidine-2-thione with other chalcogens, such as selenium, leads to the formation of chalcogen analogues like 1,3-dimethylimidazolidine-2-selone. These analogues provide an opportunity to study the effect of the chalcogen atom on the compound's structure, bonding, and reactivity.

The synthesis of 1,3-dimethylimidazolidine-2-selone can be achieved through methods analogous to those used for the thione counterpart, often employing carbon diselenide (CSe2) or other selenium-containing reagents. The resulting selone can then be used as a ligand to form complexes with various metal ions.

Comparative studies of imidazolidine-2-thione and its selone analogue have revealed interesting differences. For example, in the context of fused heterocyclic systems, the selenium atom's steric hindrance has been noted to significantly influence the biological activity of the resulting compounds. researchgate.net Spectroscopic studies of charge-transfer complexes between iodine and 1,3-dialkyl-imidazolidine-2-thiones and their selone counterparts have also been conducted to probe their electronic properties.

Table 3: Comparison of Imidazolidine-2-thione and Imidazolidine-2-selone

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of cyclic thioureas is a well-established area, but there is a continuous drive towards more sustainable and efficient methodologies. Traditional methods for preparing alkylene thioureas often involve the reaction of diamines with carbon disulfide (CS₂) in an aqueous alcohol solution. For instance, the synthesis of the parent compound, ethylene (B1197577) thiourea (B124793) (imidazolidine-2-thione), is practically achieved by reacting ethylenediamine (B42938) with carbon disulfide. orgsyn.org The reaction proceeds through a dithiocarbamic acid intermediate which then cyclizes. orgsyn.org

For 1,3-dimethylimidazolidine-2-thione, the logical precursor is N,N'-dimethylethylenediamine. A future research direction would be to optimize the reaction of N,N'-dimethylethylenediamine with a safe and inexpensive sulfur source. While carbon disulfide is effective, its volatility and toxicity are drawbacks. nih.gov Research into alternative thiocarbonyl transfer reagents could provide greener synthetic routes.

Drawing parallels from the synthesis of its oxygen analog, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), highlights the need to avoid hazardous reagents. The synthesis of DMI can involve toxic inputs like phosgene (B1210022) or expensive starting materials. wikipedia.orggoogle.com Greener industrial methods for DMI now focus on catalytic processes using benign reagents. google.com A key future goal for the thione analog is the development of a catalytic, one-pot synthesis from readily available starting materials that avoids toxic reagents and minimizes waste.

Table 1: Comparison of Reagents for Imidazolidine (B613845) Ring Formation

| Target Compound | Amine Precursor | Carbon/Sulfur Source | Associated Issues | Potential Improvement |

|---|---|---|---|---|

| 1,3-dimethyl-2-imidazolidinone (DMI) | N,N'-dimethylethylenediamine | Phosgene | High toxicity | Catalytic carbonylation with CO₂ |

| Imidazolidine-2-thione | Ethylenediamine | Carbon Disulfide | Toxicity, volatility | Use of elemental sulfur, alternative thiocarbonylating agents |

| This compound | N,N'-dimethylethylenediamine | Carbon Disulfide | Toxicity, volatility | Development of catalytic routes with safer sulfur sources |

Advanced Mechanistic Studies of Complex Chemical Transformations

The chemical reactivity of this compound is not extensively documented, presenting a rich field for mechanistic investigation. The presence of nucleophilic nitrogen atoms and the thione group suggests a wide range of possible transformations.

Future work should focus on detailed mechanistic studies of reactions where this compound or its derivatives act as reactants or catalysts. For example, the related compound 1,3-dimethylimidazole-2-thione is known to be a precursor to tricoordinate sulfuranes and is used as a desulfurizing agent. orgsyn.org Mechanistic studies, likely employing kinetic analysis and computational modeling, could elucidate the pathways by which this compound participates in similar or novel transformations.

Furthermore, insights can be drawn from mechanistic studies of its constituent functional groups. The dimethylamino moiety is a known precursor to N-nitrosodimethylamine (NDMA) during chloramination of water, a reaction that proceeds through a 1,1-dimethylhydrazine (B165182) intermediate. nih.gov Understanding the reactivity of the nitrogen atoms within the cyclic structure of this compound in oxidation and substitution reactions is a critical area for future investigation. Computational studies using Density Functional Theory (DFT), similar to those used to probe NDMA formation, could predict reaction barriers and intermediates for transformations involving this compound. nih.gov

Design of Next-Generation Ligand Architectures for Diverse Applications

Heterocyclic thiones are excellent ligands for a variety of metals, and their coordination chemistry has been a subject of interest for decades. nih.gov The this compound molecule can act as a versatile ligand, primarily through its sulfur atom (a soft donor) but also potentially involving its nitrogen atoms.

Future research will likely focus on using this compound as a building block for sophisticated ligand architectures. Its N,S-donor capability makes it suitable for creating complexes with interesting catalytic, electronic, or biological properties. Research on related ligands like 1,3-imidazolidine-2-thione and benz-1,3-imidazoline-2-thione shows they can form stable dinuclear palladium(II) complexes, acting as bridging ligands through both nitrogen and sulfur atoms. nih.gov These complexes exhibit interesting structural features, including intramolecular π–π interactions. nih.gov

The design of new catalysts is a particularly promising application. By modifying the backbone or creating derivatives, ligands with tailored steric and electronic properties can be synthesized. These next-generation ligands based on the this compound scaffold could find use in cross-coupling reactions, polymerization, or other catalytic processes where tuning the metal's coordination environment is key.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental synthesis is a powerful tool for modern chemical research. For this compound and its derivatives, this integrated approach holds significant promise.

A recent study on the acylation of the parent imidazolidine-2-thione successfully used computational semi-empirical simulations to understand the factors influencing whether mono- or di-acylated products were formed. nih.gov This approach rationalized the experimental outcomes based on the nature of the acylating agent. nih.gov Furthermore, in silico studies were used to predict the pharmacokinetic properties and drug-likeness of the resulting derivatives, guiding further experimental work. nih.gov

Future research should expand on this synergy. For instance:

Predicting Reactivity: Using DFT and other methods to predict the most likely sites of reaction and the activation energies for various transformations.

Designing Catalysts: Computationally screening virtual libraries of ligands derived from this compound to identify promising candidates for specific catalytic applications before undertaking their synthesis.

Understanding Spectra: Correlating experimental spectroscopic data (NMR, IR, etc.) with computed parameters to confirm structures and understand electronic effects.

This integrated approach will accelerate the discovery of new derivatives and applications by allowing researchers to focus experimental efforts on the most promising candidates identified through computational screening.

Expanding the Scope of Derivatization for Tailored Chemical Properties

The derivatization of the this compound scaffold is a key strategy for tuning its properties for specific applications. The parent compound, imidazolidine-2-thione, has been successfully derivatized to create compounds with a range of biological activities. nih.gov

A significant future research direction is the systematic exploration of derivatization reactions for this compound. The acylation of the related imidazolidine-2-thione has shown that it is possible to synthesize a library of mono- and di-acylated derivatives. nih.govd-nb.info The reaction outcome was found to be dependent on the electronic and steric properties of the acyl chlorides used, providing a handle for synthetic control. nih.govd-nb.info

Future work could explore:

N-Functionalization: While the nitrogens are methylated, reactions at other positions or reactions that lead to ring-opening could be explored.

S-Alkylation and S-Oxidation: Reactions at the sulfur atom to form thioethers, sulfoxides, or sulfones would dramatically alter the compound's electronic properties and coordination ability.

Polymer Functionalization: Incorporating the this compound moiety into polymer chains to create materials with novel properties, such as metal-ion scavenging or enhanced thermal stability.

By systematically expanding the library of accessible derivatives, researchers can fine-tune the compound's solubility, reactivity, and ligand properties for a broad spectrum of applications, from medicinal chemistry to materials science.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Other Names |

|---|---|

| This compound | N,N'-dimethylethylenethiourea |

| Imidazolidine-2-thione | Ethylene thiourea |

| Carbon disulfide | CS₂ |

| 1,3-dimethyl-2-imidazolidinone | DMI, N,N'-dimethylethyleneurea |

| Phosgene | Carbonyl dichloride |

| N,N'-dimethylethylenediamine | |

| Ethylenediamine | |

| 1,3-dimethylimidazole-2-thione | |

| N-nitrosodimethylamine | NDMA |

| 1,1-dimethylhydrazine | UDMH |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethylimidazolidine-2-thione and its derivatives?

- Methodological Answer : The synthesis of imidazolidine-2-thione derivatives typically involves cyclization reactions. A widely used method is the reaction of α-aminoketones with phenylisothiocyanate under controlled conditions . Alternative approaches include condensation of thioureas with glyoxal in aqueous/isopropyl alcohol mixtures at neutral pH (7.5), followed by crystallization to isolate trans-4,5-dihydroxy derivatives . For N,N′-diaryl-substituted analogs, glyoxal and substituted thioureas are employed, with pH adjustments critical for product formation .

Q. How can spectroscopic techniques characterize imidazolidine-2-thione derivatives?

- Methodological Answer : Structural elucidation relies on multinuclear NMR (¹H, ¹³C, 2D-COSY, NOESY, HSQC), IR, and UV spectroscopy. For example, hydroxyl and thione groups in trans-4,5-dihydroxy derivatives are identified via ¹H NMR peaks at δ 6.58 (OH) and ¹³C signals at ~183 ppm (C=S) . IR spectra confirm C=S stretches at ~1200 cm⁻¹ .

Q. What preliminary bioactivity screenings are relevant for this compound class?

- Methodological Answer : Initial bioactivity assays include antimicrobial (agar diffusion), cytotoxicity (MTT assay on SKOV-3/MCF-7 cells), and enzyme inhibition (e.g., dopamine inhibition via spectrophotometric kinetics) . For herbicidal activity, seed germination inhibition tests using Arabidopsis thaliana are common .

Advanced Research Questions

Q. How do steric and electronic effects influence the acylation of imidazolidine-2-thione derivatives?

- Methodological Answer : Mono- vs. di-acylation outcomes depend on acyl chloride substituents. Bulky groups (e.g., 2,4-dichlorobenzoyl) favor mono-acylation due to steric hindrance, while electron-withdrawing groups (e.g., nitro) enhance reactivity. Computational semi-empirical simulations (AM1) model transition states to predict regioselectivity . Reaction monitoring via TLC and HPLC ensures product purity .

Q. What computational strategies optimize reaction pathways for imidazolidine-2-thione synthesis?

- Methodological Answer : Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d), analyze energy barriers for cyclization steps. For example, the reaction of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles is optimized using Gibbs free energy calculations to identify thermodynamically favorable pathways . Solvent effects (e.g., DMF vs. ethanol) are modeled via COSMO-RS .

Q. How can stereochemical outcomes (cis/trans) be controlled in dihydroxyimidazolidine-2-thione derivatives?

- Methodological Answer : Stereoselectivity is achieved by adjusting pH and solvent polarity. Trans-4,5-dihydroxy derivatives form preferentially at pH 7.5 in water/IPA (50:50), while acidic conditions (pH 2–4) with alcohols (ethanol, butanol) yield cis-4,5-dialkoxy derivatives . X-ray crystallography (e.g., CCDC 745983) and NOESY correlations confirm configurations .

Q. What in silico approaches evaluate the pharmacokinetic potential of acylated derivatives?

- Methodological Answer : ADMET properties are predicted using SwissADME and Molinspiration. For example, benzoyl-substituted derivatives show high gastrointestinal absorption (HIA >90%) and blood-brain barrier penetration (logBB >0.3). Molecular docking (AutoDock Vina) against antimicrobial targets (e.g., E. coli FabH) identifies binding affinities .

Data Contradictions and Resolution

Q. Why do synthesis yields vary significantly across reported methods?

- Resolution : Discrepancies arise from reagent purity (e.g., glyoxal concentration), reaction scale, and workup protocols. reports low yields (~40%) due to harsh conditions, while achieves 94% purity via controlled pH and crystallization . Reproducibility requires strict adherence to stoichiometry (e.g., 1:3 thiourea:glyoxal ratio) and inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro